molecular formula C10H9NO3S B1353598 Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate CAS No. 69626-98-8

Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate

Cat. No. B1353598
CAS RN: 69626-98-8
M. Wt: 223.25 g/mol
InChI Key: WVXUVVDDUHEOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate involves handling unstable aminothiophenes . A crucial step of the synthesis involves the chlorination of ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate and the subsequent deacetylation of the resulting 2-(1-chloroethyl)thio compound followed by the intramolecular cyclization reaction .


Molecular Structure Analysis

The molecular structure of Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate is represented by the formula C10H9NO3S .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate are complex and involve multiple steps. For instance, the synthesis of novel pyrazolothienopyridinone derivatives as potential GABA A receptor modulators was performed and is described in a study .

Scientific Research Applications

Heterocyclic Synthesis

Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate is used in the synthesis of new heterocyclic systems. It acts as a precursor in the formation of complex organic structures such as pyrano[2′,3′-4,5]-thieno[3,2-c]pyridine derivatives, offering insights into the annelation processes of various heterocycles (Volovenko et al., 1983).

Organic Chemistry and Catalysis

This compound is integral in phosphine-catalyzed annulations, showcasing its role in organic synthesis processes. It's involved in forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, demonstrating its versatility in complex organic reactions (Zhu et al., 2003).

Synthesis of Novel Compounds

The compound is a building block in synthesizing novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. This highlights its importance in developing new molecular structures with potential applications in various fields, including medicinal chemistry (Bakhite et al., 2005).

Potential Antihypertensive Activity

In pharmaceutical research, derivatives of Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate, such as Ethyl 5-Methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, have been prepared and are expected to possess antihypertensive activity. This application underlines its potential in developing new therapeutic agents (Kumar & Mashelker, 2006).

Synthesis of Fused Heterocyclic Compounds

Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate is used in multi-component reactions (MCRs) to synthesize derivatives like ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate. These derivatives are vital for creating related fluorinated fused heterocyclic compounds, indicating its significance in complex organic synthesis (Wang et al., 2012).

Photophysical Property Studies

Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate plays a role in synthesizing 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates. The spectral-fluorescent properties of these compounds are thoroughly investigated, showcasing the compound's utility in studying photophysical properties (Ershov et al., 2019).

Cytotoxicity and Anticancer Research

Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate derivatives have been evaluated for their cytotoxicity towards leukemia cells, both sensitive and multidrug-resistant. This research contributes to understanding the potential anticancer properties of thieno[2,3-b]pyridine derivatives and their efficacy in cancer treatment (Al-Trawneh et al., 2021).

properties

IUPAC Name

ethyl 7-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-2-14-10(13)6-5-11-7-3-4-15-9(7)8(6)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXUVVDDUHEOBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452181
Record name ETHYL 7-HYDROXYTHIENO[3,2-B]PYRIDINE-6-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate

CAS RN

69626-98-8
Record name ETHYL 7-HYDROXYTHIENO[3,2-B]PYRIDINE-6-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate
Reactant of Route 5
Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate
Reactant of Route 6
Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate

Citations

For This Compound
2
Citations
BA Vega Alanis, L Wimmer, M Ernst… - Monatshefte für Chemie …, 2023 - Springer
The synthesis of novel pyrazolothienopyridinone derivatives as potential GABA A receptor modulators was performed and is herein described. A crucial step of the synthesis involving …
Number of citations: 0 link.springer.com
BAV Alanis, L Wimmer, M Ernst, M Schnürch… - 2023
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.